6-Aminothymol hydrochloride
Overview
Description
6-Aminothymol hydrochloride is a chemical compound with the molecular formula C10H15NO.ClH. It is known for its various applications in scientific research and industry. This compound is characterized by the presence of a phenol group, an amino group, a methyl group, and an isopropyl group, making it a versatile molecule for various chemical reactions and applications.
Mechanism of Action
Target of Action
It’s known that the compound is used for research and development purposes .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. For 6-Aminothymol hydrochloride, it’s advised to store the compound in a well-ventilated place and keep the container tightly closed . It’s also recommended to use the compound only outdoors or in a well-ventilated area .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Aminothymol hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as phenol derivatives and amines.
Reaction Conditions: The reaction conditions often include the use of solvents, catalysts, and specific temperature and pressure settings to facilitate the desired chemical transformations.
Purification: After the reaction, the product is purified using techniques such as recrystallization, chromatography, or distillation to obtain the pure compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure high yield and purity. The use of automated systems and advanced analytical techniques helps in monitoring and controlling the production process.
Chemical Reactions Analysis
Types of Reactions
6-Aminothymol hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The phenol and amino groups can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.
Reducing Agents: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Catalysts: Catalysts like palladium on carbon (Pd/C) and platinum (Pt) are used to facilitate certain reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce amines.
Scientific Research Applications
6-Aminothymol hydrochloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is used in biochemical assays and as a probe for studying enzyme activities and metabolic pathways.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
Phenol, 4-amino-5-methyl-2-(1-methylethyl)-: This compound lacks the hydrochloride group but shares similar structural features.
Phenol, 4-amino-5-methyl-2-(1-methylethyl)-, sulfate: This compound has a sulfate group instead of a hydrochloride group.
Uniqueness
6-Aminothymol hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the hydrochloride group enhances its solubility and stability, making it suitable for various applications.
Properties
IUPAC Name |
4-amino-5-methyl-2-propan-2-ylphenol;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO.ClH/c1-6(2)8-5-9(11)7(3)4-10(8)12;/h4-6,12H,11H2,1-3H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBJYJPIOFSRDGI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1N)C(C)C)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7064231 | |
Record name | Phenol, 4-amino-5-methyl-2-(1-methylethyl)-, hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7064231 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6321-11-5 | |
Record name | Phenol, 4-amino-5-methyl-2-(1-methylethyl)-, hydrochloride (1:1) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006321115 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Phenol, hydrochloride | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=55769 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Phenol, hydrochloride | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=32671 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Phenol, 4-amino-5-methyl-2-(1-methylethyl)-, hydrochloride (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Phenol, 4-amino-5-methyl-2-(1-methylethyl)-, hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7064231 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-AMINOTHYMOL HYDROCHLORIDE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Phenol, 4-amino-5-methyl-2-(1-methylethyl)-, hydrochloride | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X28UXX3R9Y | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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